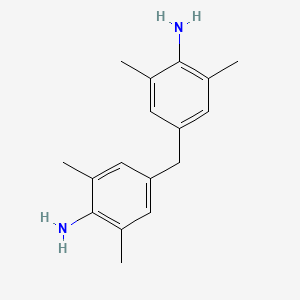

4,4'-Methylenebis(2,6-dimethylaniline)

Description

The exact mass of the compound 4,4'-Methylenebis(2,6-dimethylaniline) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4'-Methylenebis(2,6-dimethylaniline) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Methylenebis(2,6-dimethylaniline) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-amino-3,5-dimethylphenyl)methyl]-2,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2/c1-10-5-14(6-11(2)16(10)18)9-15-7-12(3)17(19)13(4)8-15/h5-8H,9,18-19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHOXRVODFQGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)CC2=CC(=C(C(=C2)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193713 | |

| Record name | 4,4'-Methylenebis(2,6-xylidine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4073-98-7 | |

| Record name | 4,4′-Methylenebis(2,6-dimethylaniline) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4073-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Methylenebis(2,6-xylidine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004073987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Methylenebis(2,6-xylidine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenebis(2,6-xylidine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-METHYLENEBIS(2,6-XYLIDINE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZX9T33K7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4,4'-Methylenebis(2,6-dimethylaniline)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the spectroscopic techniques used to characterize the molecular structure of 4,4'-Methylenebis(2,6-dimethylaniline). As a Senior Application Scientist, my objective is to not only present the data but also to elucidate the underlying principles and experimental considerations that ensure the integrity and reliability of the spectroscopic analysis. This document is structured to offer both a theoretical foundation and practical insights for professionals engaged in chemical research and development.

Introduction: The Significance of 4,4'-Methylenebis(2,6-dimethylaniline)

4,4'-Methylenebis(2,6-dimethylaniline), a sterically hindered aromatic diamine, serves as a crucial building block in polymer chemistry and as a ligand in coordination chemistry. Its molecular structure, characterized by two 2,6-dimethylaniline moieties linked by a methylene bridge, imparts unique properties to the materials derived from it. Accurate and comprehensive characterization of this molecule is paramount for ensuring the quality, performance, and safety of the end products. Spectroscopic methods provide the necessary tools for this detailed molecular-level investigation.

Molecular Structure and Key Spectroscopic Features

A foundational understanding of the molecular structure is essential for interpreting its spectroscopic data. The key features of 4,4'-Methylenebis(2,6-dimethylaniline) that are pertinent to spectroscopic analysis are:

-

Aromatic Rings: Two phenyl rings, each substituted with two methyl groups and one amino group.

-

Amino Groups (-NH₂): Primary amine functionalities that are key reactive sites and have characteristic spectroscopic signatures.

-

Methylene Bridge (-CH₂-): A single carbon atom linking the two aromatic rings.

-

Methyl Groups (-CH₃): Four methyl groups ortho to the amino groups, which introduce steric hindrance and have distinct NMR signals.

"physical and chemical properties of 4,4'-Methylenebis(2,6-dimethylaniline)"

For Researchers, Scientists, and Drug Development Professionals

Foreword

4,4'-Methylenebis(2,6-dimethylaniline), a sterically hindered aromatic diamine, is a compound of significant interest across various scientific disciplines. Its unique structural characteristics impart a range of chemical and physical properties that make it a valuable building block in polymer chemistry, a useful component in material science, and a subject of study in toxicology and drug development. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended to serve as a foundational resource for professionals engaged in research and development. By delving into its molecular structure, reactivity, and spectral characteristics, we aim to equip scientists with the knowledge necessary for its effective and safe application.

Section 1: Molecular Structure and Physicochemical Properties

4,4'-Methylenebis(2,6-dimethylaniline), with the CAS number 4073-98-7, possesses a molecular structure characterized by two 2,6-dimethylaniline units linked by a methylene bridge at the para position. This arrangement results in a molecular formula of C₁₇H₂₂N₂ and a molecular weight of 254.37 g/mol . The presence of methyl groups in the ortho positions to the amino groups introduces significant steric hindrance, which profoundly influences the molecule's reactivity and physical properties.

Physical Properties

| Property | Value | Source(s) |

| CAS Number | 4073-98-7 | |

| Molecular Formula | C₁₇H₂₂N₂ | |

| Molecular Weight | 254.37 g/mol | |

| Appearance | Off-white powder | [1] |

| Melting Point | 121-123 °C | [1][2] |

| Boiling Point (Predicted) | 424.9 °C at 760 mmHg | [1][3] |

| Density (Predicted) | 1.066 g/cm³ | [1] |

| Water Solubility | Sparingly soluble | |

| Storage | Store in a dark place under an inert atmosphere at room temperature. |

Solubility Profile:

Qualitative assessments indicate that 4,4'-Methylenebis(2,6-dimethylaniline) is sparingly soluble in water. Its nonpolar character, owing to the aromatic rings and methyl groups, suggests better solubility in organic solvents. For a related compound, 4,4'-Methylenebis(2,6-diethylaniline), solubility in toluene has been noted.[4]

Section 2: Spectroscopic and Analytical Characterization

A thorough understanding of a compound's spectral properties is crucial for its identification and characterization. While readily available spectra for 4,4'-Methylenebis(2,6-dimethylaniline) are limited, data for structurally similar compounds and general principles of spectroscopy provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene bridge protons, the amine protons, and the methyl group protons. Due to the symmetry of the molecule, the two aromatic rings should be chemically equivalent. The aromatic protons would likely appear as a singlet, and the four methyl groups would also likely present as a single peak. The methylene bridge protons would appear as a singlet, and the amine protons would also be a singlet, with its chemical shift being sensitive to solvent and concentration. For the closely related 4,4′-methylenebis(2,6-diethylaniline), the aromatic protons appear as a singlet at δ 6.51 ppm, the amine protons as a singlet at δ 4.70 ppm, the methylene bridge protons as a singlet at δ 3.84 ppm, and the ethyl groups show a quartet and a triplet.[5][6]

-

¹³C NMR: The carbon NMR spectrum would provide information on the different carbon environments within the molecule. Separate signals would be expected for the aromatic carbons (substituted and unsubstituted), the methylene bridge carbon, and the methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of 4,4'-Methylenebis(2,6-dimethylaniline) would be characterized by absorption bands corresponding to the N-H stretching of the primary amine groups, typically in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic rings and the methyl and methylene groups would be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1500-1600 cm⁻¹ region. The C-N stretching vibration would also be present.

Mass Spectrometry (MS)

Mass spectrometry would reveal the molecular ion peak corresponding to the molecular weight of the compound (m/z = 254.37). The fragmentation pattern would likely involve cleavage of the C-N bonds and the bonds of the methylene bridge, providing further structural information. For the analogous 4,4′-Methylenebis(3-chloro-2,6-diethylaniline), mass spectral data is available and shows a complex fragmentation pattern.[7]

Section 3: Chemical Properties and Reactivity

The chemical behavior of 4,4'-Methylenebis(2,6-dimethylaniline) is primarily dictated by the presence of the two primary aromatic amine groups and the steric hindrance imposed by the ortho-methyl substituents.

Basicity and Salt Formation

Like other aromatic amines, the lone pair of electrons on the nitrogen atoms imparts basic properties to the molecule. It readily reacts with strong acids, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), to form the corresponding ammonium salts.[8][9] This reaction involves the protonation of the amino group.

Caption: Reaction of an amine with an acid to form an ammonium salt.

Oxidation

Aromatic amines are susceptible to oxidation, and the products can vary depending on the oxidizing agent and reaction conditions. Oxidation can occur at the nitrogen atom or the aromatic ring.[10] Strong oxidizing agents can lead to the formation of colored products and, in some cases, polymerization. The steric hindrance from the ortho-methyl groups in 4,4'-Methylenebis(2,6-dimethylaniline) may influence the course of oxidation compared to unhindered anilines.

Reactivity as a Curing Agent

A significant application of sterically hindered diamines like 4,4'-Methylenebis(2,6-dimethylaniline) and its analogues is as curing agents for epoxy resins and as chain extenders for polyurethanes.[11][12] The nucleophilic amino groups react with the electrophilic epoxide rings or isocyanate groups, leading to the formation of a cross-linked polymer network. The steric hindrance around the amino groups can moderate the reactivity, which can be advantageous in controlling the curing process.[10]

Caption: Curing of an epoxy resin with a diamine.

Section 4: Synthesis and Experimental Protocols

Synthetic Pathway

The synthesis of 4,4'-Methylenebis(2,6-dimethylaniline) is typically achieved through the acid-catalyzed condensation of 2,6-dimethylaniline with a source of formaldehyde, such as formalin.[13][14] The reaction proceeds via electrophilic aromatic substitution, where the protonated formaldehyde acts as the electrophile.

Caption: General synthesis pathway for 4,4'-Methylenebis(2,6-dimethylaniline).

Detailed Experimental Protocol for Synthesis

The following protocol is adapted from a patented procedure and provides a more detailed workflow for laboratory synthesis.[13][14]

Materials:

-

2,6-Dimethylaniline

-

Formalin (37% formaldehyde in water)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

-

Dichloromethane

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,6-dimethylaniline and formalin.

-

Acidification: Slowly add concentrated hydrochloric acid to the mixture while stirring. An exothermic reaction may occur; maintain the temperature with a water bath if necessary.

-

Reaction: Heat the mixture to a specified temperature (e.g., 70-100°C) and allow it to react for several hours with continuous stirring.[13][14]

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Neutralization and Extraction: Carefully neutralize the acidic mixture with a sodium hydroxide solution. Extract the product into an organic solvent such as dichloromethane or diethyl ether.

-

Drying and Evaporation: Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography. A patent describes crystallization from isopropanol.[13]

Section 5: Safety and Handling

4,4'-Methylenebis(2,6-dimethylaniline) is a chemical that requires careful handling to minimize exposure and ensure laboratory safety.

Hazard Identification:

-

Toxicity: Aromatic amines, as a class, can be toxic. Specific toxicological data for this compound should be consulted from the Safety Data Sheet (SDS).

-

Irritation: The compound may cause skin and eye irritation.

-

Mutagenicity: Some sources indicate that this substance has shown mutagenic properties.

Recommended Handling Practices:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

4,4'-Methylenebis(2,6-dimethylaniline) is a versatile diamine with a unique set of physical and chemical properties stemming from its sterically hindered aromatic structure. This guide has provided a detailed overview of its molecular characteristics, spectroscopic signatures, reactivity, synthesis, and safety considerations. For researchers and professionals in drug development and material science, a thorough understanding of these fundamental aspects is paramount for its successful and safe utilization in innovative applications. Further research into its biological activities and the development of more detailed analytical methods will continue to expand the utility of this intriguing molecule.

References

- 1. 4,4'-Methylenebis(2,6-dimethylaniline) | 4073-98-7 [amp.chemicalbook.com]

- 2. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 13680-35-8 CAS MSDS (4,4'-Methylenebis(2,6-diethylaniline)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mzCloud – 4 4 Methylenebis 3 chloro 2 6 diethylaniline [mzcloud.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. tsijournals.com [tsijournals.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. 4,4'-Methylenebis(2,6-diethylaniline) | 13680-35-8 [chemicalbook.com]

- 13. US4289906A - Chemical process for preparing methylene bis-anilines - Google Patents [patents.google.com]

- 14. CN105693526A - Preparation method of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline) - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of 4,4'-Methylenebis(2,6-dimethylaniline) in Organic Solvents

Executive Summary

4,4'-Methylenebis(2,6-dimethylaniline), a sterically hindered aromatic diamine, is a critical building block in advanced polymer synthesis, serving as a chain extender and curing agent. Its performance in these applications is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility an essential prerequisite for formulation, process optimization, and quality control. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. A review of publicly available data reveals a significant lack of quantitative solubility information in common organic solvents, necessitating a reliable in-house methodology for its determination. To this end, this document furnishes a detailed, field-proven experimental protocol for quantitative solubility analysis using High-Performance Liquid Chromatography (HPLC), empowering researchers to generate the precise data required for their specific applications.

Introduction: The Critical Role of Solubility

4,4'-Methylenebis(2,6-dimethylaniline) (CAS: 4073-98-7) is an aromatic amine valued for the unique properties it imparts to high-performance polymers. Its structure, featuring two aniline rings linked by a methylene bridge and flanked by four ortho-methyl groups, creates significant steric hindrance. This modulated reactivity is desirable in applications requiring controlled curing profiles, such as in the manufacturing of polyurethanes and epoxy resins.

The successful application of this molecule is contingent on its dissolution in a suitable solvent system. Key processes influenced by solubility include:

-

Reaction Kinetics: Ensuring the amine is fully dissolved in the reaction medium is crucial for achieving homogeneous reaction kinetics and preventing defects in the final polymer matrix.

-

Formulation Stability: In multi-component formulations, preventing precipitation of the amine over time and across temperature ranges is vital for product shelf-life and performance.

-

Purification: Recrystallization, a common purification method, relies entirely on the differential solubility of the compound and its impurities in a given solvent at varying temperatures.

Despite its industrial relevance, a comprehensive survey of scientific literature and chemical databases reveals a scarcity of published quantitative solubility data for 4,4'-Methylenebis(2,6-dimethylaniline) in organic solvents. This guide bridges that gap by providing the theoretical framework and a practical, validated protocol for researchers to determine this critical parameter.

Physicochemical Profile & Solubility Prediction

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." A molecule's polarity, size, and capacity for intermolecular interactions (especially hydrogen bonding) dictate which solvents are likely to be effective. The key physicochemical properties of 4,4'-Methylenebis(2,6-dimethylaniline) are summarized in Table 1.

Table 1: Physicochemical Properties of 4,4'-Methylenebis(2,6-dimethylaniline)

| Property | Value | Source(s) |

| CAS Number | 4073-98-7 | |

| Molecular Formula | C₁₇H₂₂N₂ | [1] |

| Molecular Weight | 254.37 g/mol | |

| Appearance | Off-white to beige powder/crystals | [1] |

| Melting Point | 121-123 °C | |

| Water Solubility | 27.02 mg/L (at 20°C) | [1] |

| LogP (octanol-water) | 2.6 - 3.9 | [1] |

| Topological Polar Surface Area | 52 Ų | N/A |

Analysis of Properties:

-

High LogP & Low Water Solubility: The LogP value indicates a strong preference for nonpolar environments over aqueous ones, which is confirmed by its extremely low measured water solubility.[1] The molecule is predominantly hydrophobic.

-

Hydrogen Bonding: The two primary amine (-NH₂) groups are capable of acting as hydrogen bond donors, while the nitrogen lone pairs can act as acceptors. This suggests that solubility will be favorable in solvents that can participate in hydrogen bonding.

-

Steric Hindrance: The ortho-methyl groups, while contributing to the molecule's desirable reactivity profile, also sterically shield the amine groups, potentially hindering solvent interaction and reducing solubility compared to its un-substituted analogue, 4,4'-methylenedianiline.

Based on these properties, we can predict a general solubility profile, as illustrated in the diagram below.

Caption: Predicted solubility based on molecular interactions.

-

High Solubility Expected: In polar aprotic solvents like Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), and N,N-Dimethylformamide (DMF). These solvents have strong dipole moments that can interact with the polar amine groups but do not self-associate via hydrogen bonding, making them excellent solvents for a wide range of organic molecules.

-

Moderate Solubility Expected: In polar protic solvents (e.g., methanol, ethanol) and nonpolar aromatic solvents (e.g., toluene). While protic solvents can hydrogen bond, their own strong self-association may compete with solute-solvent interactions. Toluene should be effective due to favorable π-stacking and van der Waals interactions with the aromatic rings.

-

Low Solubility Expected: In nonpolar aliphatic solvents like hexane. The van der Waals interactions alone may not be sufficient to overcome the crystal lattice energy of this solid compound.

Standardized Protocol for Quantitative Solubility Determination

Given the lack of published data, a standardized experimental approach is necessary. The following protocol describes the equilibrium saturation method, a robust and reliable technique for determining solubility, coupled with HPLC-UV for accurate quantification.

3.1 Causality and Expertise in Method Selection

-

Equilibrium Method: This method is chosen because it measures the true thermodynamic solubility limit, provided the system reaches equilibrium. This is critical for applications where long-term stability is required.

-

HPLC with UV Detection: This is the analytical method of choice for several reasons. 4,4'-Methylenebis(2,6-dimethylaniline) contains strong chromophores (the aniline rings), making it highly sensitive to UV detection. HPLC provides the necessary specificity to separate the analyte from any potential impurities or degradation products, ensuring accurate quantification.[2][3] This is superior to gravimetric methods, which are prone to errors from solvent evaporation and co-precipitation of impurities.

3.2 Experimental Workflow Diagram

Caption: Workflow for quantitative solubility determination.

3.3 Step-by-Step Methodology

A. Materials and Equipment

-

4,4'-Methylenebis(2,6-dimethylaniline), >98% purity

-

Organic solvents, HPLC grade

-

Analytical balance (± 0.1 mg)

-

2 mL glass vials with screw caps

-

Temperature-controlled orbital shaker or incubator

-

Benchtop centrifuge with vial adapters

-

Calibrated micropipettes

-

Volumetric flasks (Class A)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

HPLC system with UV/Vis detector, autosampler, and C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

B. Protocol

-

Preparation of Saturated Solutions:

-

Add approximately 20-30 mg of 4,4'-Methylenebis(2,6-dimethylaniline) to a 2 mL glass vial. The key is to add an amount that is visibly in excess of what will dissolve.

-

Pipette 1.0 mL of the desired organic solvent into the vial.

-

Securely cap the vial. Prepare in triplicate for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Shake the vials for a minimum of 24 hours. A 48-hour period is recommended to ensure equilibrium is fully reached, especially for viscous solvents or compounds that dissolve slowly.

-

-

Phase Separation:

-

After equilibration, immediately transfer the vials to a centrifuge.

-

Centrifuge at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid. This step is critical to ensure no solid particulates are carried over into the analytical sample.

-

-

Sample Preparation for Analysis:

-

Carefully open the vial, taking care not to disturb the solid pellet.

-

Withdraw an aliquot (e.g., 100 µL) of the clear supernatant.

-

Perform a serial dilution using the HPLC mobile phase as the diluent. The target dilution factor should bring the final concentration into the linear range of the calibration curve (determined in the next step). For example, a 1:100 or 1:1000 dilution is common. This step must be performed accurately with calibrated pipettes and volumetric flasks.

-

Filter the final diluted sample through a 0.22 µm syringe filter into an HPLC vial.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of 4,4'-Methylenebis(2,6-dimethylaniline) of known concentration (e.g., 1 mg/mL) in the HPLC mobile phase.

-

Perform serial dilutions from this stock solution to create a series of at least five calibration standards spanning the expected concentration range of the diluted samples.

-

-

HPLC-UV Analysis:

-

Sample HPLC Conditions:

-

Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Formic Acid or Phosphoric Acid.[2]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: ~254 nm (or determined by UV scan)

-

Injection Volume: 10 µL

-

-

Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) > 0.999.

-

Inject the prepared (diluted) samples in triplicate.

-

-

Calculation of Solubility:

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

-

Conclusion

Understanding the solubility of 4,4'-Methylenebis(2,6-dimethylaniline) is not an academic exercise but a practical necessity for its effective use in research and industry. While published quantitative data in organic solvents is notably absent, this guide provides the theoretical foundation and a comprehensive, validated protocol to empower scientists to generate this crucial data. By applying the principles of equilibrium solubility and leveraging the precision of HPLC-UV analysis, researchers can confidently determine the solubility profile in any solvent system, enabling robust formulation development, process optimization, and the creation of next-generation materials.

References

An In-Depth Technical Guide to the Thermal Stability of 4,4'-Methylenebis(2,6-dimethylaniline)

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 4,4'-Methylenebis(2,6-dimethylaniline) (MBDMA), a key aromatic diamine monomer utilized in the synthesis of high-performance polymers. While direct, publicly available thermogravimetric and calorimetric data on the monomer itself is limited, this guide synthesizes information from the thermal properties of polymers derived from MBDMA, discusses the analytical techniques for its characterization, and presents detailed experimental protocols. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the thermal characteristics of this important building block.

Introduction: The Role of Aromatic Diamines in Advanced Polymers

Aromatic diamines are a critical class of monomers that impart exceptional thermal stability, mechanical strength, and chemical resistance to polymers.[1] Their rigid, aromatic structures are fundamental to the performance of high-temperature polymers such as polyimides and polyamides.[1] 4,4'-Methylenebis(2,6-dimethylaniline), with the chemical formula CH₂[C₆H₂(CH₃)₂NH₂]₂ and CAS Number 4073-98-7, is a prominent member of this class.[2] Also known as 4,4'-Methylenebis(2,6-xylidine) or MBDA, its molecular structure, featuring a methylene bridge between two 2,6-dimethylaniline units, is a key contributor to the robust nature of the polymers it forms.[3] MBDMA is a solid with a melting point of 121-123 °C.[2]

MBDMA is a crucial component in the synthesis of polyimides, which are noted for their high thermal stability and are used in demanding applications in the electronics and aerospace industries.[4] It also finds use as a rubber accelerator and in surface coatings.[5] The thermal stability of the final polymer is intrinsically linked to the stability of its constituent monomers, making a thorough understanding of MBDMA's thermal behavior essential for material design and application.

Thermal Analysis of 4,4'-Methylenebis(2,6-dimethylaniline)

One source suggests that MBDMA should not be used at temperatures above 200°C due to decomposition into toxic gases, including nitrogen oxides.[5] However, this value is not substantiated with specific experimental data in the available literature. The same source also mentions sulfur dioxide as a decomposition product, which is unlikely given the compound's elemental composition of carbon, hydrogen, and nitrogen.[5] The generation of nitrogen oxides under thermal decomposition in the presence of air is a more plausible scenario for an amine-containing compound.

To definitively characterize the thermal stability of MBDMA, a systematic study using TGA and DSC is required. The following sections detail the standard methodologies for such an analysis.

Recommended Experimental Protocols

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at various temperatures.

Step-by-Step TGA Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place 5-10 mg of finely ground 4,4'-Methylenebis(2,6-dimethylaniline) into a clean, tared TGA pan (typically alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can provide insights into the decomposition mechanism.

-

Heating Rate: A standard heating rate is 10 °C/min.

-

Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).

-

-

Data Acquisition: Record the mass loss as a function of temperature.

-

Data Analysis:

-

Determine the onset temperature of decomposition (Tonset).

-

Identify the peak decomposition temperature(s) from the derivative of the TGA curve (DTG curve).

-

Calculate the percentage of mass loss at different temperature intervals and the final residual mass.

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

Step-by-Step DSC Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 4,4'-Methylenebis(2,6-dimethylaniline) into a hermetically sealed aluminum pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

-

Heating Rate: A typical heating rate is 10 °C/min.

-

Temperature Program:

-

Heat from ambient temperature to just above the melting point (e.g., 140 °C) to observe the melting endotherm.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) to observe any crystallization events.

-

For decomposition studies, a second heating scan can be performed to a higher temperature (e.g., 400 °C) to observe exothermic decomposition peaks.

-

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis:

-

Determine the melting point (Tm) and the enthalpy of fusion (ΔHf).

-

Identify any exothermic peaks that may correspond to decomposition events.

-

Expected Thermal Behavior and Data Interpretation

Based on the structure of MBDMA and the properties of similar aromatic amines, the following thermal behavior can be anticipated:

-

Melting: A sharp endothermic peak corresponding to its melting point of 121-123 °C would be observed in the DSC thermogram.

-

Decomposition: In an inert atmosphere (nitrogen), the primary decomposition is expected to occur at a significantly higher temperature, likely involving the cleavage of the methylene bridge and the C-N bonds. In an oxidative atmosphere (air), the decomposition would likely occur at a lower temperature and be more complex, involving oxidation of the methyl and amino groups.

The following diagram illustrates the typical workflow for the thermal analysis of a chemical compound like MBDMA.

Caption: Workflow for Thermal Stability Analysis of MBDMA.

Thermal Decomposition Pathways and Products

The precise thermal decomposition products of MBDMA have not been detailed in the available literature. To identify these products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be the most suitable analytical technique.

Proposed Decomposition Mechanism

In the absence of experimental data, a plausible decomposition pathway in an inert atmosphere would likely initiate with the homolytic cleavage of the bonds with the lowest dissociation energy. The C-N bonds and the methylene bridge C-C bonds are likely candidates. This would lead to the formation of various radical species that could then recombine or undergo further fragmentation to yield a complex mixture of smaller aromatic and aliphatic compounds.

The following diagram illustrates a simplified, hypothetical decomposition pathway.

Caption: Hypothetical Thermal Decomposition Pathway of MBDMA.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

Py-GC-MS is a powerful technique for identifying the thermal degradation products of a material.

Step-by-Step Py-GC-MS Protocol:

-

Sample Preparation: Place a small, accurately weighed amount (e.g., 0.1-0.5 mg) of MBDMA into a pyrolysis sample cup.

-

Pyrolysis: Heat the sample rapidly to a set temperature (e.g., 600 °C) in an inert atmosphere (Helium). The pyrolysis products are then swept into the GC column.

-

Gas Chromatography (GC): The volatile pyrolysis products are separated based on their boiling points and interactions with the GC column.

-

Mass Spectrometry (MS): The separated components are ionized and fragmented, and the resulting mass spectrum is used to identify the individual compounds by comparison with spectral libraries.

Summary of Thermal Properties

As direct quantitative data for MBDMA is unavailable, the following table summarizes the thermal properties of high-performance polymers synthesized using MBDMA and related aromatic diamines. This data indirectly underscores the high thermal stability that MBDMA imparts to the final material.

| Polymer System | Diamine Monomer(s) | Thermal Analysis Technique | Key Thermal Properties | Reference |

| Thermoplastic Polyimides | MBDMA and polyetherdiamines | DSC, TGA | High glass transition temperatures, tunable by monomer ratio | [4] |

| Aromatic Polyamides | N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide | TGA | 10% weight loss temperatures > 555 °C | [6] |

| Epoxy Resin | 4,4'-methylenedianiline (MDA) | DSC | Glass transition temperature of 213 °C | |

| Polyimides | Isomeric BPFDAs and various aromatic diamines | TGA | Decomposition started around 400 °C | |

| Soluble Polyimides | 3,3'-dimethyl-4,4'-diamino-5,5'-diethyldiphenylmethane | TGA | 5% weight loss temperatures of 446-495 °C in N₂ |

Conclusion

4,4'-Methylenebis(2,6-dimethylaniline) is a pivotal monomer for the synthesis of thermally stable, high-performance polymers. While a detailed thermal analysis of the monomer itself is not widely published, its role in creating materials with exceptional heat resistance is clear. This guide has outlined the standard methodologies, including TGA, DSC, and Py-GC-MS, that are essential for a thorough characterization of its thermal stability and decomposition profile. Further experimental investigation using these techniques is necessary to provide precise quantitative data on the thermal behavior of MBDMA, which will be invaluable for the continued development of advanced materials.

References

- 1. rsc.org [rsc.org]

- 2. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSpace [dr.lib.iastate.edu]

- 4. 4,4'-Methylenebis[2,6-diethylaniline] | C21H30N2 | CID 83656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. faculty.sites.iastate.edu [faculty.sites.iastate.edu]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

"literature review on 4,4'-Methylenebis(2,6-dimethylaniline)"

An In-depth Technical Guide to 4,4'-Methylenebis(2,6-dimethylaniline)

This guide provides a comprehensive technical overview of 4,4'-Methylenebis(2,6-dimethylaniline), a sterically hindered aromatic diamine. Intended for researchers, polymer scientists, and professionals in drug development, this document delves into its synthesis, core applications, analytical methodologies, and toxicological profile, grounding all information in established scientific literature.

Introduction: Understanding a Key Industrial Intermediate

4,4'-Methylenebis(2,6-dimethylaniline), also known as 3,3',5,5'-Tetramethyl-4,4'-diaminodiphenylmethane, is a synthetic aromatic compound with significant utility in polymer chemistry and as a research chemical.[] Its structure, featuring a methylene bridge linking two 2,6-dimethylaniline moieties, provides a unique combination of reactivity and steric hindrance. This structure is analogous to other important industrial diamines like 4,4'-Methylenebis(2,6-diethylaniline) (MDEA) and 4,4'-methylenedianiline (MDA), but the presence of the four methyl groups ortho to the amine functionalities critically modulates its chemical behavior.[2][3] This guide will explore the fundamental properties, synthesis, and applications that make this molecule a subject of interest in advanced materials science.

Chemical Identity and Physicochemical Properties

The foundational characteristics of a chemical compound dictate its behavior and potential applications. 4,4'-Methylenebis(2,6-dimethylaniline) is an off-white powder at room temperature.[4] Its key identifiers and properties are summarized below, providing a snapshot for researchers and for comparison with related structures.

| Property | Value | Source |

| CAS Number | 4073-98-7 | [] |

| Molecular Formula | C₁₇H₂₂N₂ | [] |

| Molecular Weight | 254.37 g/mol | [] |

| IUPAC Name | 4-[(4-amino-3,5-dimethylphenyl)methyl]-2,6-dimethylaniline | [] |

| Synonyms | 4,4'-Methylenedi-2,6-xylidine, Methylenebis(2,6-xylidine) | [][4] |

| Melting Point | 121-123 °C | [4] |

| Boiling Point | 424.9 ± 40.0 °C (Predicted) | [4] |

| Water Solubility | 27.02 mg/L at 20°C | [4] |

| LogP | 2.6 at 25°C | [4] |

| Canonical SMILES | CC1=CC(=CC(=C1N)C)CC2=CC(=C(C(=C2)C)N)C | [] |

Synthesis and Manufacturing

The primary industrial synthesis of 4,4'-Methylenebis(2,6-dimethylaniline) involves the acid-catalyzed condensation of 2,6-dimethylaniline with a formaldehyde source.[4] This electrophilic aromatic substitution reaction is a well-established route for creating methylene-bridged aromatic compounds.

Synthesis Reaction Pathway

The synthesis proceeds by reacting two equivalents of 2,6-dimethylaniline with one equivalent of formaldehyde in the presence of an acid catalyst, typically hydrochloric acid. The reaction is heated to drive the condensation forward. Subsequent neutralization precipitates the final product.

Caption: General synthesis pathway for 4,4'-Methylenebis(2,6-dimethylaniline).

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative procedure based on methods described in the chemical literature.[4]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dimethylaniline (0.083 mol), formaldehyde (0.054 mol), and water.

-

Acidification: Slowly add dilute hydrochloric acid (e.g., 0.1 M) to the mixture while stirring. The acid acts as a catalyst for the condensation reaction.

-

Heating: Heat the reaction mixture to 70°C in an oil bath and maintain this temperature overnight with continuous stirring. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Workup - Neutralization: After the reaction is complete (as indicated by the consumption of starting material), cool the dark-colored solution to room temperature.

-

Precipitation: Carefully add a saturated aqueous solution of a base, such as sodium hydroxide, to neutralize the acid and precipitate the crude product.

-

Isolation: Filter the resulting solid precipitate and wash thoroughly with water to remove any remaining salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., isopropanol) to yield the final product as a solid.[5] The purity can be confirmed by analytical techniques such as NMR and melting point analysis.[6]

Core Applications in Polymer Science and Beyond

The molecular architecture of 4,4'-Methylenebis(2,6-dimethylaniline) makes it a valuable component in high-performance polymers. The two primary amine groups serve as reactive sites for polymerization, while the ortho-methyl groups provide steric hindrance.

Curing Agent for Epoxy Resins

A primary application is as a curing agent (or hardener) for epoxy resins.[2][7] The amine groups react with the epoxide rings of the resin in a ring-opening addition reaction. This process builds a highly cross-linked, three-dimensional thermoset polymer network. The steric hindrance from the methyl groups slows the reaction rate compared to unsubstituted amines like MDA, which extends the "pot life" of the resin mixture. This is a critical processing advantage in the manufacturing of composite materials, allowing for better impregnation of fibers before the resin becomes too viscous.[3][8]

Caption: Curing mechanism of epoxy resins using the diamine as a cross-linker.

Other Industrial Uses

Beyond epoxy systems, this compound finds use in several other areas:

-

Polyurethane Chain Extender: Similar to its diethyl analog (MDEA), it can act as a chain extender in polyurethane applications, reacting with isocyanate prepolymers to build the final polymer structure.[2][9]

-

Rubber and Plastics: It is utilized as a rubber accelerator and a crosslinking agent in the production of certain plastics, enhancing durability and strength.[7]

-

Activator for CPVC: It has been identified as an activator in the production of chlorinated polyvinyl chloride (CPVC).

-

Synthetic Precursor: In research settings, its sterically hindered structure makes it a useful building block for synthesizing complex molecules, such as ligands for catalysis.[8]

Analytical Methodologies

Accurate quantification of 4,4'-Methylenebis(2,6-dimethylaniline) in various matrices is essential for industrial quality control, environmental monitoring, and toxicological studies. While specific validated methods for this exact compound are not widely published, robust methods for the closely related and structurally similar 4,4'-methylenedianiline (MDA) are well-documented and can be adapted.[10] The following protocol outlines a general approach for the determination in biological samples based on established techniques for aromatic amines.[11]

Analytical Workflow: GC-MS Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this analysis due to its high sensitivity and specificity. The workflow typically involves sample preparation (extraction and hydrolysis), derivatization to improve volatility, and instrumental analysis.

Caption: General workflow for analyzing 4,4'-Methylenebis(2,6-dimethylaniline).

Protocol: Quantification in Urine by GC-MS

This protocol is a model workflow adapted from validated methods for similar aromatic amines like MDA.[11]

-

Sample Hydrolysis (Rationale): Aromatic amines are often metabolized in the body and excreted as water-soluble conjugates (e.g., glucuronides). Hydrolysis (either acidic or alkaline) is a critical first step to cleave these conjugates and liberate the parent amine for analysis, providing a measure of total exposure.

-

Take 1 mL of urine sample in a screw-cap vial.

-

Add 1 mL of concentrated hydrochloric acid (HCl).

-

Cap the vial and heat at 90°C for 2 hours.

-

Cool the sample to room temperature.

-

-

Extraction (Rationale): The target analyte must be isolated from the complex biological matrix (urine) and transferred into a clean organic solvent. Solid-Phase Extraction (SPE) using a C18 cartridge is highly effective for this purpose.

-

Neutralize the hydrolyzed sample with sodium hydroxide.

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with water to remove salts and polar interferences.

-

Elute the analyte with an appropriate organic solvent like ethyl acetate or toluene.

-

-

Derivatization (Rationale): The primary amine groups of the molecule are polar and can result in poor chromatographic peak shape. Derivatization with an agent like Pentafluoropropionic Anhydride (PFPA) converts the -NH₂ groups into less polar, more volatile amide derivatives, significantly improving GC performance and detection sensitivity.

-

Evaporate the eluate from the SPE step to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 50 µL of toluene and add 50 µL of PFPA.

-

Cap the vial and heat at 60°C for 30 minutes.

-

Cool and evaporate the excess reagent and solvent.

-

Reconstitute the final derivative in a known volume of solvent (e.g., 100 µL of hexane) for injection.

-

-

GC-MS Analysis:

-

Injection: Inject 1-2 µL of the final sample into the GC-MS system.

-

Separation: Use a capillary column (e.g., DB-5ms) to separate the derivatized analyte from other components.

-

Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting the specific mass-to-charge ratio (m/z) ions of the derivatized analyte for maximum sensitivity and specificity.

-

Quantification: Construct a calibration curve using standards prepared in a blank matrix and processed through the entire procedure. Calculate the concentration in the unknown samples by comparing their peak areas to the calibration curve.

-

Toxicological Profile and Safe Handling

Understanding the hazards associated with 4,4'-Methylenebis(2,6-dimethylaniline) is crucial for ensuring laboratory and industrial safety. It is classified as an irritant and is harmful if ingested, inhaled, or absorbed through the skin.

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

| Hazard Class | Code | Statement | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | |

| Skin Irritation | H315 | Causes skin irritation | [4] |

| Eye Irritation | H319 | Causes serious eye irritation | [4] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [4] |

Safe Handling and Personal Protective Equipment (PPE)

Given its hazard profile, strict adherence to safety protocols is mandatory when handling this compound.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved N95 dust mask or a higher level of respiratory protection.

-

Protective Clothing: Wear a lab coat or chemical-resistant apron to prevent skin contact.

-

-

First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Conclusion

4,4'-Methylenebis(2,6-dimethylaniline) is a specialized aromatic diamine whose utility is defined by the interplay between the reactivity of its amine groups and the steric influence of its ortho-methyl substituents. This structure makes it an effective and controllable curing agent for epoxy resins and a valuable component in other polymer systems. For researchers and developers, a thorough understanding of its synthesis, analytical quantification, and safe handling procedures is essential for leveraging its properties in the creation of advanced materials. As with any reactive chemical intermediate, particularly those in the aromatic amine class, a cautious and informed approach is paramount to ensuring both successful application and personnel safety.

References

- 2. Buy 4,4'-Methylenebis(2,6-diethylaniline) (EVT-304704) | 13680-35-8 [evitachem.com]

- 3. 4,4'-Methylenebis(2,6-diethylaniline)|CAS 13680-35-8 [benchchem.com]

- 4. 4,4'-Methylenebis(2,6-dimethylaniline) | 4073-98-7 [amp.chemicalbook.com]

- 5. US4289906A - Chemical process for preparing methylene bis-anilines - Google Patents [patents.google.com]

- 6. 4,4'-Methylenebis(2,6-dimethylaniline)(4073-98-7) 1H NMR [m.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. 4,4'-Methylenebis(2,6-diethylaniline) | 13680-35-8 [chemicalbook.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples - Toxicological Profile for Methylenedianiline - NCBI Bookshelf [ncbi.nlm.nih.gov]

"molecular weight and formula of 4,4'-Methylenebis(2,6-dimethylaniline)"

An Examination of its Core Chemical and Physical Properties for Research and Development

Abstract

This technical guide provides a detailed examination of 4,4'-Methylenebis(2,6-dimethylaniline), a key aromatic amine used in various industrial applications, including polymer chemistry and as a curing agent. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, detailing its fundamental properties, including chemical formula, molecular weight, and key physicochemical characteristics. Furthermore, it outlines essential safety and handling protocols to ensure its proper use in a laboratory setting.

Chemical Identity and Molecular Structure

4,4'-Methylenebis(2,6-dimethylaniline), also known as Bis(4-amino-3,5-dimethylphenyl)methane, is an aromatic amine characterized by two 2,6-dimethylaniline units linked by a methylene bridge at the para-position.

Key Identifiers:

-

Chemical Name: 4,4'-Methylenebis(2,6-dimethylaniline)

-

Common Synonyms: 4,4'-Methylenebis(2,6-xylidine), MBDA

-

CAS Number: 4073-98-7

-

EC Number: 223-786-9[1]

The molecular structure is fundamental to its chemical behavior. The presence of two primary amine (-NH2) groups and four methyl (-CH3) groups on the aromatic rings dictates its reactivity, steric hindrance, and potential as a monomer or curing agent.

Caption: Molecular structure of 4,4'-Methylenebis(2,6-dimethylaniline).

Chemical Formula and Molecular Weight

The empirical and molecular formula of a compound is a cornerstone of its chemical identity, essential for stoichiometric calculations, reaction planning, and analytical characterization.

2.1. Molecular Formula

The molecular formula for 4,4'-Methylenebis(2,6-dimethylaniline) is C₁₇H₂₂N₂ . This formula is derived from its structure, which consists of:

-

Two C₆H₂ aromatic rings (12 Carbon, 4 Hydrogen)

-

Four methyl (CH₃) groups (4 Carbon, 12 Hydrogen)

-

One methylene (CH₂) bridge (1 Carbon, 2 Hydrogen)

-

Two amine (NH₂) groups (2 Nitrogen, 4 Hydrogen)

Summing these components confirms the overall atomic count.

2.2. Molecular Weight

The molecular weight is a critical parameter for converting between mass and moles, essential for preparing solutions of known concentrations and for analytical techniques like mass spectrometry.

| Parameter | Value | Source |

| Molecular Weight | 254.37 g/mol | [1] |

| Linear Formula | CH₂[C₆H₂(CH₃)₂NH₂]₂ | [1] |

This value is calculated by summing the atomic weights of all constituent atoms (17 carbons, 22 hydrogens, and 2 nitrogens) using standard atomic weight values. For high-resolution mass spectrometry, the monoisotopic mass is a more precise measure, reflecting the mass of the molecule with the most abundant isotopes of each element.

Physicochemical Properties

Understanding the physicochemical properties is crucial for predicting the behavior of the compound in various experimental conditions, including its solubility, stability, and physical state.

| Property | Value | Notes |

| Physical State | Solid | Appears as a slightly beige solid. |

| Melting Point | 121-123 °C | This is a key indicator of purity.[1] |

| Storage Temperature | 10°C - 25°C | Should be kept dry and protected from light. |

The relatively high melting point is consistent with its symmetric, aromatic structure which allows for efficient crystal packing.

Safety, Handling, and Storage

Proper handling of 4,4'-Methylenebis(2,6-dimethylaniline) is imperative to ensure laboratory safety. This compound is classified with several hazards that necessitate careful management.

4.1. Hazard Classification

According to the Globally Harmonized System (GHS), this chemical is associated with the following hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled[1].

-

Skin Irritation: Causes skin irritation[1].

-

Eye Irritation: Causes serious eye irritation[1].

-

Specific Target Organ Toxicity: May cause respiratory irritation[1].

Signal Word: Warning[1]

4.2. Recommended Handling Protocols

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: If dust is generated, use an N95-type dust mask or a respirator that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements[2].

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Remove contaminated clothing and wash it before reuse[2].

4.3. Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances[2]. Proper storage is essential to maintain its chemical integrity and prevent degradation.

Conclusion

4,4'-Methylenebis(2,6-dimethylaniline) is a well-defined chemical compound with the formula C₁₇H₂₂N₂ and a molecular weight of 254.37 g/mol . Its identity is confirmed by its CAS number 4073-98-7. This guide has provided the foundational chemical and physical data necessary for its effective and safe use in research and development. Adherence to the outlined safety protocols is critical for mitigating the risks associated with its handling.

References

"isomers of 4,4'-Methylenebis(2,6-dimethylaniline)"

An In-depth Technical Guide to the Isomers of 4,4'-Methylenebis(2,6-dimethylaniline)

Abstract

This technical guide provides a comprehensive examination of 4,4'-Methylenebis(2,6-dimethylaniline) and its positional isomers. As a sterically hindered aromatic diamine, this compound and its related structures are of significant interest in polymer chemistry and as potential scaffolds in medicinal chemistry. Understanding the synthesis, separation, and distinct properties of its isomers is critical for targeted applications. This document delineates the synthetic pathways that lead to isomeric mixtures, presents detailed protocols for their separation and characterization, and discusses the implications of isomerism on chemical reactivity and potential biological activity. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of these molecules.

Introduction: The Significance of Isomerism in Methylenebis(anilines)

4,4'-Methylenebis(2,6-dimethylaniline), also known as Methylene Bis(2,6-xylidine), is an aromatic diamine characterized by two 2,6-dimethylaniline moieties linked by a methylene bridge at the para-position relative to the amino groups.[1] The ortho-dimethyl substitution pattern imparts significant steric hindrance around the amine functionalities, a feature that modulates their reactivity and is exploited in applications such as specialized epoxy curing agents and polyurethane intermediates.[2][3]

While the 4,4'- isomer is the most commonly synthesized and commercially available form, the nature of its synthesis—typically an acid-catalyzed condensation of 2,6-dimethylaniline with a formaldehyde source—inevitably leads to the formation of positional isomers.[3] The primary isomers of concern are the 2,4'- and 2,2'-methylenebis(2,6-dimethylaniline) species.

The precise arrangement of the aniline rings dictates the molecule's symmetry, polarity, and steric profile. In fields like drug development, such structural nuances are paramount, as different isomers can exhibit vastly different pharmacokinetic, pharmacodynamic, and toxicological profiles.[4] Therefore, the ability to control, separate, and characterize these isomers is not merely an academic exercise but a critical requirement for any high-performance application.

Below is a visualization of the primary isomers resulting from the condensation reaction.

Caption: Chemical structures of the primary positional isomers of Methylenebis(2,6-dimethylaniline).

Synthesis and Isomer Distribution

The synthesis of methylenebis(anilines) is typically achieved via electrophilic aromatic substitution, where the aniline derivative reacts with an electrophile generated from formaldehyde in an acidic medium. The directing effects of the amine and methyl groups on the aromatic ring, combined with steric considerations, govern the final distribution of isomers.

Causality of Isomer Formation

The amine group is a powerful ortho-, para-directing activator. However, the two existing methyl groups at the 2- and 6-positions sterically block the ortho positions. This leaves the para-position (position 4) as the most electronically and sterically favorable site for electrophilic attack.

-

Formation of the 4,4'-Isomer (Major Product): The reaction proceeds by attack at the para-position of two separate 2,6-dimethylaniline molecules, resulting in the thermodynamically favored 4,4'-isomer.

-

Formation of the 2,4'-Isomer (Minor Product): If the reaction conditions are more aggressive (e.g., higher temperature or catalyst concentration), substitution can occur at a sterically hindered ortho-position of one ring and the para-position of a second ring.

-

Formation of the 2,2'-Isomer (Trace Product): The formation of the 2,2'-isomer is highly disfavored due to the severe steric clash that would occur by linking two rings at their most hindered positions.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for preparing methylenebis(anilines).[3] The objective is to synthesize a mixture of isomers for subsequent separation.

Materials:

-

2,6-Dimethylaniline

-

Dimethyl Sulfoxide (DMSO)

-

Hydrochloric Acid (HCl), concentrated

-

Toluene

-

Sodium Hydroxide (NaOH) solution, 5M

-

Deionized Water

-

Isopropanol

Procedure:

-

Salt Formation: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2,6-dimethylaniline (0.5 mol). Slowly add concentrated HCl (0.5 mol) while stirring in an ice bath to form the 2,6-dimethylaniline hydrochloride salt.

-

Reaction Setup: Add toluene (200 mL) to the flask to create a slurry.

-

Condensation: Heat the stirred mixture to 120-130°C under a nitrogen atmosphere. Slowly add DMSO (0.25 mol) dropwise over a 60-minute period. The DMSO serves as the methylene bridge source in this reaction.[3]

-

Reaction Monitoring: Maintain the temperature and continue stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Neutralization: Cool the reaction mixture to room temperature. Slowly add 5M NaOH solution until the pH of the aqueous layer is >10. This neutralizes the HCl and liberates the free amine products.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Wash the organic layer twice with deionized water.

-

Solvent Removal: Dry the toluene layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator. The result is a crude, viscous oil or semi-solid containing a mixture of isomers.

-

Initial Purification: The crude product can be triturated with cold isopropanol. The 4,4'-isomer, being more symmetrical, is typically less soluble and may precipitate, allowing for an initial enrichment.[3]

Isomer Separation and Characterization

The separation of closely related positional isomers requires high-resolution techniques. Subsequent characterization is essential to confirm the identity and purity of each isolated fraction.

Separation Workflow: Preparative HPLC

Preparative High-Performance Liquid Chromatography is the method of choice for isolating gram-scale quantities of each isomer.

Caption: Workflow for the separation of Methylenebis(2,6-dimethylaniline) isomers using HPLC.

Protocol: Preparative HPLC

-

System: Preparative HPLC with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

-

Mobile Phase A: Deionized water with 0.1% trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: Start with a 60:40 (A:B) mixture, ramping to 20:80 (A:B) over 40 minutes. The exact gradient should be optimized based on an initial analytical scale run.

-

Flow Rate: 15-20 mL/min.

-

Detection: 254 nm.

-

Procedure:

-

Dissolve the crude product in a minimal amount of the initial mobile phase.

-

Inject the sample onto the column.

-

Collect fractions corresponding to each resolved peak.

-

Combine the fractions for each isomer and remove the solvent under reduced pressure.

-

Neutralize the TFA salt by redissolving in a suitable solvent (e.g., dichloromethane) and washing with a mild base (e.g., sodium bicarbonate solution).

-

Dry the final product to yield the purified isomer.

-

Characterization and Validation

Each purified fraction must be analyzed to confirm its structure and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is definitive for distinguishing isomers. The symmetry of the 4,4'- and 2,2'- isomers results in simpler spectra compared to the asymmetrical 2,4'- isomer, which will show a more complex set of signals for the aromatic protons.

-

The chemical shift of the methylene bridge protons (-CH₂-) will also differ slightly for each isomer due to the different electronic environments. ChemicalBook provides reference spectra for the 4,4' isomer.[5]

2. Mass Spectrometry (MS):

-

All isomers will have the same molecular weight (254.37 g/mol ).

-

High-resolution mass spectrometry can confirm the elemental composition.

-

Fragmentation patterns under MS/MS analysis may differ, providing structural clues.

3. Melting Point Analysis:

-

The melting point is a reliable indicator of purity and can help distinguish isomers. Symmetrical molecules like the 4,4'- isomer tend to pack more efficiently into a crystal lattice, often resulting in a higher melting point than their asymmetrical counterparts.

| Property | 4,4'-Isomer | 2,4'-Isomer (Predicted) | 2,2'-Isomer (Predicted) |

| Molecular Weight | 254.37 g/mol [1] | 254.37 g/mol | 254.37 g/mol |

| Appearance | White to off-white powder[6] | Likely an off-white solid or oil | Likely an off-white solid or oil |

| Melting Point | 121-123 °C[1] | Lower than 4,4'- | Variable, dependent on packing |

| Symmetry | High (C₂ᵥ) | Low (C₁) | High (C₂) |

| ¹H NMR | Simpler spectrum | Complex spectrum | Simpler spectrum |

Table 1: Comparative Properties of Methylenebis(2,6-dimethylaniline) Isomers.

Applications and Toxicological Considerations

Relevance in Drug Discovery and Material Science

While 4,4'-Methylenebis(2,6-dimethylaniline) is primarily used in the polymer industry, its structure presents a rigid, well-defined scaffold that could be of interest in medicinal chemistry.

-

Scaffold for Bioactive Molecules: The two amine groups can be functionalized to create bidentate ligands for metal-based therapeutics or as linking points for pharmacophores targeting dual-receptor systems.

-

Impact of Isomerism: The spatial distance and orientation between the two amine groups are drastically different for each isomer. The 4,4'- isomer presents the amino groups at the maximum possible distance, while the 2,2'- isomer places them in close proximity. This would have a profound impact on binding affinity and selectivity for a biological target.[4] The application of such bioisosteres is a common strategy to address developability problems in drug design.[7]

-

Reactivity in Polymers: In epoxy resins, the steric hindrance of the ortho-methyl groups reduces the reactivity of the amines, leading to a longer pot life, which is desirable for manufacturing large composite parts.[2] The reactivity of the 2,4'- and 2,2'- isomers would be different, potentially offering a way to tune curing kinetics.

Toxicology and Handling

Aromatic amines as a class require careful handling due to potential toxicity.

-

Hazard Profile: 4,4'-Methylenebis(2,6-dimethylaniline) is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and eye irritation and may cause respiratory irritation.[1]

-

Isomer-Specific Toxicity: It is crucial to assume that the toxicological profile of each isomer may be different. For example, related compounds like 4,4'-methylenebis(2-chloroaniline) (MBOCA) are classified as probable human carcinogens.[8] Toxicokinetic studies show that such compounds can be absorbed through inhalation, oral, or dermal routes and are widely distributed throughout the body.[9][10]

-

Handling Protocol:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[1]

-

Avoid generating dust.

-

All waste should be disposed of as hazardous chemical waste according to institutional guidelines.

-

Conclusion

The positional isomers of 4,4'-Methylenebis(2,6-dimethylaniline) represent a family of molecules with distinct chemical and physical properties dictated by the geometry of the methylene bridge. While synthetic routes typically favor the 4,4'- isomer, the formation of 2,4'- and 2,2'- isomers is unavoidable. For advanced applications, particularly in drug discovery and high-performance polymers, the separation and characterization of these isomers are essential. The protocols outlined in this guide provide a framework for the synthesis, purification, and validation of these compounds, enabling researchers to explore the unique potential of each distinct isomer.

References

- 1. 4,4′-亚甲基双(2,6-二甲基苯胺) 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4289906A - Chemical process for preparing methylene bis-anilines - Google Patents [patents.google.com]

- 4. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4,4'-Methylenebis(2,6-dimethylaniline)(4073-98-7) 1H NMR spectrum [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Methylenebis(2,6-dimethylaniline)

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4,4'-Methylenebis(2,6-dimethylaniline), a sterically hindered aromatic diamine of significant industrial and research interest. With a primary focus on its melting and boiling points, this document delves into the experimental and theoretical data available for this compound. Furthermore, it outlines a detailed protocol for the experimental determination of its melting point, discusses its synthesis, and explores its primary applications as a curing agent and polymer additive. Safety and handling considerations are also addressed to ensure its proper use in a laboratory and industrial setting. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and polymer chemistry who work with or are interested in this compound.

Introduction

4,4'-Methylenebis(2,6-dimethylaniline), also known as 3,3',5,5'-tetramethyl-4,4'-diaminodiphenylmethane, is an aromatic diamine characterized by the presence of two aniline rings linked by a methylene bridge, with two methyl groups flanking each amino group. This steric hindrance imparted by the ortho-methyl substituents significantly influences its reactivity and physical properties, making it a valuable component in various applications. It is utilized as a curing agent for epoxy resins, a chain extender for polyurethanes, a rubber accelerator, and an activator in the production of chlorinated polyvinyl chloride (CPVC)[1]. Understanding its fundamental physicochemical properties, such as its melting and boiling points, is crucial for its effective application and for the development of new materials.

Physicochemical Properties

The physical and chemical characteristics of 4,4'-Methylenebis(2,6-dimethylaniline) are summarized in the table below. These properties are essential for predicting its behavior in various chemical processes and for ensuring its safe handling and storage.

| Property | Value | Source |

| Melting Point | 121-123 °C (lit.) | --INVALID-LINK--[2] |

| Boiling Point | 424.9 ± 40.0 °C (Predicted) | --INVALID-LINK--[3] |

| Molecular Formula | C₁₇H₂₂N₂ | --INVALID-LINK--[4] |

| Molecular Weight | 254.37 g/mol | --INVALID-LINK--[4] |

| Appearance | Off-white powder | --INVALID-LINK--[3] |

| CAS Number | 4073-98-7 | --INVALID-LINK--[5] |

Synthesis of 4,4'-Methylenebis(2,6-dimethylaniline)